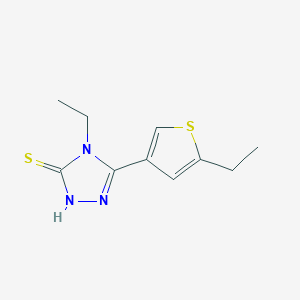

4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Descripción

BenchChem offers high-quality 4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-ethyl-3-(5-ethylthiophen-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S2/c1-3-8-5-7(6-15-8)9-11-12-10(14)13(9)4-2/h5-6H,3-4H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHMOSKWKWAIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)C2=NNC(=S)N2CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353879 | |

| Record name | 4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438230-04-7 | |

| Record name | 4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Tautomeric forms of 4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol.

An In-Depth Technical Guide to the Tautomeric Forms of 4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Introduction: The Significance of Tautomerism in 1,2,4-Triazole Scaffolds

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] A critical, yet often nuanced, aspect of the chemistry of 3-thiol substituted 1,2,4-triazoles is their existence in a state of dynamic equilibrium between two tautomeric forms: the thione and the thiol. This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between a nitrogen atom of the triazole ring and the exocyclic sulfur atom.[1] The predominant tautomeric form in a given environment profoundly influences the molecule's physicochemical properties, such as its hydrogen bonding capacity, polarity, and steric profile. Consequently, this has direct implications for its pharmacokinetic and pharmacodynamic behavior, including receptor binding and metabolic stability.[1]

This technical guide provides a comprehensive examination of the tautomeric landscape of a specific, biologically relevant scaffold: 4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol. We will delve into the structural possibilities, the experimental and computational methodologies for their characterization, and the implications of the tautomeric equilibrium for drug development professionals. The insights and protocols presented herein are grounded in established principles and validated through extensive research on analogous heterocyclic systems.

The Tautomeric Equilibrium of 4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol

The central chemical feature of the title compound is the equilibrium between its thione and thiol forms.

Caption: Thione-thiol tautomeric equilibrium.

Based on extensive studies of analogous 4,5-disubstituted-1,2,4-triazole-3-thiols, the thione form is overwhelmingly predicted to be the more stable and predominant tautomer in the solid state, gas phase, and in most common solvents.[3][4][5] This stability is often attributed to a more favorable distribution of electron density and potentially stronger intermolecular interactions, such as hydrogen bonding, in the crystalline state.

Synthetic Strategy and Workflow

A robust and widely adopted method for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[2][6] This approach is efficient and provides a direct route to the desired heterocyclic core.

Caption: Synthetic workflow for the target compound.

Experimental Protocol: Synthesis

-

Synthesis of 1-(5-Ethylthiophene-3-carbonyl)-4-ethylthiosemicarbazide:

-

To a solution of 5-ethylthiophene-3-carbohydrazide (1 equivalent) in absolute ethanol, add ethyl isothiocyanate (1.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The resulting solid precipitate is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the thiosemicarbazide intermediate. The causality here is the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isothiocyanate.

-

-

Cyclization to 4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol:

-

Suspend the synthesized thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2M).

-

Reflux the mixture for 3-5 hours. The basic medium facilitates the intramolecular cyclization via dehydration.[6]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and carefully acidify with a suitable acid (e.g., concentrated HCl or acetic acid) to a pH of approximately 5-6. This protonates the triazole salt, causing the product to precipitate.

-

Collect the solid product by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the final compound.

-

Spectroscopic Characterization for Tautomer Discrimination

Unequivocal identification of the predominant tautomer relies on a combination of spectroscopic techniques. Each method provides characteristic signatures for the thione and thiol forms.

Data Summary: Key Spectroscopic Markers

| Spectroscopic Technique | Tautomeric Form | Characteristic Signature | Reference(s) |

| FT-IR | Thione | N-H stretch: ~3100-3460 cm⁻¹ (broad) C=S stretch: ~1250-1340 cm⁻¹ (strong) | [1][6] |

| Thiol | S-H stretch: ~2550-2650 cm⁻¹ (weak, sharp) Absence of a strong C=S stretch | [1][7][8] | |

| ¹H NMR | Thione | N-H proton: δ 13.0-14.0 ppm (broad singlet, solvent-dependent) | [1] |

| Thiol | S-H proton: δ 1.1-1.4 ppm (may be broad, can exchange with D₂O) | [1] | |

| ¹³C NMR | Thione | C=S carbon (C3 of triazole): δ 169.0-169.1 ppm | [1][6] |

| Thiol | C-S carbon (C3 of triazole): Expected to be at a significantly lower chemical shift compared to the C=S carbon. |

Experimental Protocols: Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Acquire the spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Analyze the region between 2500 cm⁻¹ and 3500 cm⁻¹. The absence of a sharp peak around 2550-2650 cm⁻¹ and the presence of a broad band around 3100-3400 cm⁻¹ is strong evidence for the thione form.[6]

-

Further confirmation is obtained by identifying a strong absorption band in the 1250-1340 cm⁻¹ region, corresponding to the C=S stretching vibration.[1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆, as the N-H proton is often more clearly observed in this solvent.[9][10]

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

In the ¹H NMR spectrum, look for a broad singlet in the far downfield region (δ > 13 ppm), which is characteristic of the N-H proton of the thione tautomer.[1] This signal will disappear upon the addition of a drop of D₂O due to proton exchange.

-

In the ¹³C NMR spectrum, the key diagnostic signal is the chemical shift of the C3 carbon of the triazole ring. A signal around 169 ppm is a definitive indicator of the C=S carbon, confirming the thione structure.[1][6]

-

Computational Chemistry Workflow for Tautomer Stability Analysis

Quantum chemical calculations provide a powerful theoretical framework to corroborate experimental findings and to quantify the relative stability of the tautomers. Density Functional Theory (DFT) is a reliable and computationally efficient method for this purpose.[3][4]

Caption: DFT workflow for tautomer stability analysis.

Protocol: DFT Calculations

-

Structure Preparation: Generate 3D structures of both the thione and thiol tautomers of 4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol using a molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using DFT. A commonly used and well-validated level of theory for this type of system is B3LYP with the 6-31G(d,p) basis set.[3][4]

-

Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. This step is crucial to verify that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and other thermal corrections.

-

Energy Calculation and Comparison: Compare the calculated electronic energies (with ZPVE corrections), enthalpies (H), and Gibbs free energies (G) of the two tautomers. The tautomer with the lower energy is predicted to be the more stable form. For analogous systems, the thione form is consistently found to be energetically more favorable by several kcal/mol.[5]

-

(Optional) Solvation Effects: To model the system in solution, the calculations can be repeated using a polarizable continuum model (PCM) with the desired solvent (e.g., DMSO, water). This can provide insight into how the solvent environment influences the tautomeric equilibrium.[11]

Implications for Drug Design and Development

The predominance of the thione tautomer has significant consequences for the molecule's role as a potential drug candidate:

-

Hydrogen Bonding: The thione form possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=S). The thiol form, conversely, has a weaker S-H donor and a nitrogen acceptor on the ring. This difference in hydrogen bonding capability is critical for specific interactions with biological targets like enzymes or receptors.

-

Lipophilicity: The thione tautomer is generally more polar than the thiol tautomer. This can affect the molecule's solubility, membrane permeability, and overall ADME (absorption, distribution, metabolism, and excretion) properties.

-

Acidity: The N-H proton of the thione is more acidic than a typical secondary amine, while the S-H proton of the thiol is more acidic than the N-H proton. This difference in pKa will determine the ionization state of the molecule at physiological pH, which in turn affects its interactions and transport.

Conclusion

The tautomerism of 4-ethyl-5-(5-ethylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a defining characteristic that dictates its chemical and biological behavior. A synergistic approach, combining robust synthesis, detailed spectroscopic analysis (FT-IR, ¹H NMR, ¹³C NMR), and corroborating computational studies, provides an unambiguous framework for its characterization. The evidence from a wealth of studies on similar structures strongly indicates that this compound exists predominantly in the more stable thione form. For researchers in drug development, a thorough understanding and confirmation of the predominant tautomeric form is not merely an academic exercise; it is a fundamental prerequisite for rational drug design, enabling the optimization of target interactions and the prediction of physicochemical properties.

References

- Jawaid, S., & Hassan, M. (2018). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. International Journal of Pharmaceutical and Phytopharmacological Research, 8(1), 1-6.

-

Haghighi, Z. Z., & Zahedi, M. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 999-1008. Retrieved from [Link]

- Hrabar, M., Paranyak, N., Hunchak, V., Chaban, T., & Paranyak, M. (2020). The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol derivatives with the remnants of thiophene.

- Pattan, S., Gadhave, P., Tambe, V., & Dengale, S. (2012). A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. Journal of Pharmacy Research, 5(3), 1594-1599.

-

Krasavin, M., Vedekhina, T., Turalis, G., Kalinina, M., Bazykina, N., & Zakharevich, N. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 27(22), 7949. Retrieved from [Link]

-

Haghighi, Z. Z., & Zahedi, M. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. Retrieved from [Link]

-

Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]

-

Ben-Aazza, S., Al-Majid, A. M., Barakat, A., El-Faham, A., & Guesmi, N. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry, 13(1), 23-30. Retrieved from [Link]

-

Shcherbakova, S., & Brytan, D. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(17), 6422. Retrieved from [Link]

-

Hansen, P. E. (2022). Tautomerism Detected by NMR. Encyclopedia.pub. Retrieved from [Link]

-

Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press. Retrieved from [Link]

-

Ben-Aazza, S., Al-Majid, A. M., Barakat, A., El-Faham, A., & Guesmi, N. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry, 13(1). Retrieved from [Link]

-

PatSnap. (2026, March 6). Quantifying Enol's Tautomerization Rate Using NMR Spectroscopy. Eureka. Retrieved from [Link]

-

Creţu, C., Bărbulescu, Ş. F., Dumitrescu, D., Vlase, E., & Drăghici, C. (2011). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)-3-thiosemicarbazides. Journal of the Serbian Chemical Society, 76(4), 503-512. Retrieved from [Link]

-

Albert, A., & Barlin, G. B. (1959). Thiol-thione equilibria in nitrogenous Heterocyclic Mercapto-compounds. Open Research Repository - The Australian National University. Retrieved from [Link]

-

Kaplaushenko, A. G., Shcherbyna, R. O., Samura, T. O., & Panasenko, O. I. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. Retrieved from [Link]

-

Studzińska, S., & Buszewski, B. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science, 55(2), 196-203. Retrieved from [Link]

-

Al-Douh, M. H., Al-Majid, A. M., Barakat, A., & Mabkhot, Y. N. (2018). Synthesis, DFT and X-ray Studies of Trans CuCl2L2 with L Is (E)-(4-Chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine. ResearchGate. Retrieved from [Link]

-

Galstyan, A. (2019). The thione‐thiol tautomerism in 1,2,4‐triazoles. ResearchGate. Retrieved from [Link]

-

Lalezari, I., & Shafiee, A. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(9), 1538-1542. Retrieved from [Link]

-

Barakat, A., Al-Majid, A. M., Al-Othman, Z. A., El-Faham, A., & Soliman, S. M. (2021). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 26(17), 5275. Retrieved from [Link]

-

Vega-Teijido, M., et al. (2012). Some important IR bands, which reveal the presence of the functional groups characteristic of both tautomeric forms. ResearchGate. Retrieved from [Link]

-

Lalezari, I., & Shafiee, A. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. Retrieved from [Link]

-

Karabacak, M., Cinar, M., & Kurt, M. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180. Retrieved from [Link]

-

Almajan, G. L., et al. (2012). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Revue Roumaine de Chimie, 57(7-8), 699-706. Retrieved from [Link]

- Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Spectrochimica Acta, 18(4), 541-547.

-

Bachay, I. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... Research Square. Retrieved from [Link]

-

Kaplaushenko, A. G., Shcherbyna, R. O., Samura, T. O., & Panasenko, O. I. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. Retrieved from [Link]

-

Reva, I., et al. (2023). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Physical Chemistry Chemical Physics, 25(20), 14217-14229. Retrieved from [Link]

-

Lee, J., et al. (2021). Figure 1 FT-IR spectra of trithiocyanuric acid (black) and COP-63... ResearchGate. Retrieved from [Link]

-

Meyer, F., et al. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 25(23), 5693. Retrieved from [Link]

-

Antonov, D., et al. (2022). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. Molecules, 27(13), 4055. Retrieved from [Link]

-

Lalezari, I., & Shafiee, A. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(9), 1538-1542. Retrieved from [Link]

-

Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(3), 137-151. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 3. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

An In-depth Technical Guide to GSK4112 (CAS No. 438230-04-7): A Selective REV-ERBα Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling GSK4112, a Potent Modulator of the Circadian Clock

GSK4112, also identified by the synonym SR6452, is a potent and selective synthetic agonist for the nuclear receptor REV-ERBα.[1][2][3] As a key component of the mammalian circadian clock, REV-ERBα plays a critical role in regulating the expression of core clock genes and orchestrating rhythmic metabolic processes. GSK4112 has emerged as an invaluable chemical probe for elucidating the multifaceted functions of REV-ERBα in transcriptional repression, circadian biology, and various metabolic pathways.[1][4] This guide provides a comprehensive overview of the properties, mechanism of action, and experimental applications of GSK4112, offering a technical resource for researchers in the fields of chronobiology, metabolism, and drug discovery.

Core Properties of GSK4112

A clear understanding of the fundamental physicochemical properties of GSK4112 is essential for its effective application in experimental settings.

| Property | Value | Source |

| CAS Number | 438230-04-7 (Note: Some sources cite 1216744-19-2) | Internal Knowledge/Discrepancy in public sources |

| Synonyms | SR6452 | [1] |

| Molecular Formula | C18H21ClN2O4S | [3][5] |

| Molar Mass | 396.89 g/mol | [3][5] |

| Appearance | Fine white to off-white powder | [6] |

| Solubility | Soluble in DMSO (e.g., 50 mg/mL) | [7] |

| Purity | ≥95% (HPLC) | [7] |

| Storage Conditions | Store at -20°C, protect from light. | [7] |

Mechanism of Action: Orchestrating Transcriptional Repression

GSK4112 exerts its effects by directly binding to and activating REV-ERBα, an atypical nuclear receptor that functions as a transcriptional repressor.[4] Unlike typical nuclear receptors, REV-ERBα lacks a ligand-binding domain for a traditional hormone and instead contains a heme-binding pocket, with heme acting as its natural ligand. GSK4112 acts as a synthetic ligand, competitively binding to this pocket and potentiating the repressive activity of REV-ERBα.[4]

Upon activation by GSK4112, REV-ERBα recruits the Nuclear Receptor Co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3).[4][8] This repressor complex then binds to specific DNA sequences known as Rev-erb response elements (ROREs) in the promoter regions of target genes. The recruitment of HDAC3 leads to the deacetylation of histones, resulting in a more condensed chromatin structure and subsequent transcriptional repression.[4]

A primary target of REV-ERBα-mediated repression is the core clock gene Bmal1.[2][4][7] By suppressing Bmal1 transcription, GSK4112 plays a crucial role in modulating the periodicity of the circadian clock.[2][7]

Caption: GSK4112-mediated activation of REV-ERBα and subsequent transcriptional repression.

Applications in Research and Drug Development

The ability of GSK4112 to selectively modulate REV-ERBα activity has made it a valuable tool in various research areas:

-

Circadian Biology: GSK4112 is widely used to study the role of REV-ERBα in the regulation of the circadian clock, including its ability to phase-shift the expression of clock genes.[4][7]

-

Metabolic Diseases: REV-ERBα is a key regulator of glucose and lipid metabolism. GSK4112 has been shown to repress the expression of gluconeogenic genes (e.g., G6Pase, PEPCK) in liver cells and reduce glucose output.[1][4] This highlights its potential as a starting point for the development of therapeutics for metabolic disorders like type 2 diabetes.

-

Inflammation: Emerging evidence suggests a role for REV-ERBα in modulating inflammatory responses. GSK4112 has been used to investigate the anti-inflammatory effects of REV-ERBα activation.[5][9]

-

Adipogenesis: Studies have utilized GSK4112 to explore the inhibitory role of REV-ERBα in the proliferation and differentiation of preadipocytes, suggesting its potential relevance in obesity research.[5][8]

-

Oncology: The interplay between the circadian clock and cancer is an active area of investigation. GSK4112 can be employed to probe the role of REV-ERBα in cancer cell proliferation and apoptosis.

Experimental Protocols

The following provides a generalized workflow for investigating the effects of GSK4112 on gene expression in a cellular model, based on methodologies described in the literature.

Caption: A typical experimental workflow for studying the effects of GSK4112 on gene expression.

Detailed Step-by-Step Methodology:

1. Cell Culture and Seeding:

- Culture the desired cell line (e.g., HepG2 human liver cancer cells or 3T3-L1 preadipocytes) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

- Seed cells into multi-well plates at a density that will result in 70-80% confluency at the time of treatment.

2. Preparation of GSK4112 Working Solutions:

- Prepare a stock solution of GSK4112 in sterile DMSO (e.g., 10-50 mM).[7]

- On the day of the experiment, prepare fresh working solutions of GSK4112 by diluting the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 20, 40 µM).[1][8]

- Prepare a vehicle control using the same final concentration of DMSO as in the highest GSK4112 treatment group.

3. Cell Treatment:

- Remove the growth medium from the cultured cells and replace it with the medium containing the various concentrations of GSK4112 or the vehicle control.

- Incubate the cells for the desired treatment duration (e.g., 6, 16, 24, or 48 hours).[1][8]

4. RNA Extraction and cDNA Synthesis:

- Following treatment, wash the cells with phosphate-buffered saline (PBS) and lyse the cells directly in the well using a suitable lysis buffer from an RNA extraction kit.

- Isolate total RNA according to the manufacturer's protocol, ensuring to perform a DNase treatment step to remove any contaminating genomic DNA.

- Quantify the extracted RNA and assess its purity using a spectrophotometer.

- Synthesize complementary DNA (cDNA) from a standardized amount of total RNA using a reverse transcription kit.

5. Quantitative Real-Time PCR (RT-qPCR):

- Perform RT-qPCR using a suitable qPCR master mix, cDNA template, and gene-specific primers for the target genes (e.g., Bmal1, PGC1α, G6Pase, PEPCK) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

- Run the qPCR reaction on a real-time PCR instrument.

6. Data Analysis:

- Calculate the relative gene expression levels using the ΔΔCt method.

- Normalize the expression of the target genes to the expression of the housekeeping gene.

- Express the data as a fold change relative to the vehicle-treated control group.

- Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed changes in gene expression.

Quantitative Data Summary

The following table summarizes key quantitative data for GSK4112 from various studies.

| Parameter | Value | Cell/System | Source |

| EC50 (FRET Assay) | 0.25 µM | In vitro | [2][3][7] |

| EC50 (Cell-based Assay) | 0.4 µM | - | [1] |

| Effective Concentration (Gene Repression) | 10 µM | Murine Hepatocytes | [1] |

| Effective Concentration (Inhibition of Preadipocyte Viability) | 20-40 µM | 3T3-L1 cells | [8] |

| In Vivo Dosage (Attenuation of Liver Damage) | 25 mg/kg (i.p.) | Mice | [1] |

Conclusion and Future Perspectives

GSK4112 is a cornerstone chemical tool for investigating the physiological and pathophysiological roles of REV-ERBα. Its selectivity and potency have enabled significant advances in our understanding of the intricate connections between the circadian clock, metabolism, and inflammation. While GSK4112 has proven invaluable for in vitro and in some in vivo studies, future research may focus on the development of analogs with improved pharmacokinetic properties for more extensive in vivo applications. The continued use of GSK4112 and next-generation REV-ERBα modulators holds great promise for the discovery of novel therapeutic strategies for a range of human diseases.

References

-

Grant, D., Yin, L., Collins, J. L., Parks, D. J., Orband-Miller, L. A., Wisely, G. B., ... & Duez, H. (2010). GSK4112, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα. ACS chemical biology, 5(10), 925-932. [Link]

-

Wikipedia. (2023, December 15). GSK-4112. Retrieved March 20, 2026, from [Link]

-

Wang, S., Li, F., Lin, Y., & Li, Q. (2021). REV-ERBα Agonist GSK4112 attenuates Fas-induced Acute Hepatic Damage in Mice. Cellular and Molecular Biology, 67(3), 118-124. [Link]

-

Chu, G., Zhou, X., Hu, Y., Shi, S., & Yang, G. (2019). Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist GSK4112. International journal of molecular sciences, 20(18), 4524. [Link]

-

Interchim. (n.d.). Certificate of analysis 089387 SDS. Retrieved March 20, 2026, from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. GSK 4112 | Rev-Erb Receptors | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. GSK-4112 - Wikipedia [en.wikipedia.org]

- 6. interchim.fr [interchim.fr]

- 7. REV-ERBα Agonist, GSK4112 The REV-ERBα Agonist, GSK4112 controls the biological activity of REV-ERBα. This small molecule/inhibitor is primarily used for Biochemicals applications. | Sigma-Aldrich [sigmaaldrich.com]

- 8. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist GSK4112 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. REV-ERBα Agonist GSK4112 attenuates Fas-induced Acute Hepatic Damage in Mice [medsci.org]

An In-depth Technical Guide on Quantum Chemical Studies of 4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives. By integrating theoretical insights with experimental findings, we aim to offer a robust framework for understanding the multifaceted nature of this promising class of heterocyclic compounds.

Foundational Principles: The Significance of the Triazole-Thiol Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents.[1][2] Derivatives of this scaffold exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3] The incorporation of a thiophene ring and an ethyl group at the N4 position of the triazole core, as seen in 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, introduces unique electronic and steric features that can significantly modulate its biological and chemical behavior.

A pivotal aspect of the 1,2,4-triazole-3-thiol moiety is its existence in a tautomeric equilibrium between the thiol and thione forms.[1][4] This equilibrium is crucial as it can profoundly influence the molecule's reactivity, its mode of interaction with biological targets, and its overall pharmacological profile.[1] Quantum chemical calculations are indispensable for dissecting this tautomeric landscape, providing insights that are often challenging to obtain through experimental methods alone.[1][5]

Core Computational Methodologies: A Validated Approach

Density Functional Theory (DFT) stands as the most widely employed quantum chemical method for investigating 1,2,4-triazole derivatives, owing to its optimal balance of computational expense and accuracy.[1] The selection of an appropriate functional and basis set is paramount for achieving reliable and predictive results.

Functionals and Basis Sets:

-

Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for these systems, providing a robust description of electronic structures.[1][6]

-

Basis Sets: Pople-style basis sets, such as 6-31G(d,p) and 6-311G(d,p), are commonly utilized.[1] The inclusion of polarization (d,p) and diffuse functions is critical for accurately modeling systems containing heteroatoms and potential hydrogen bonding.[1]

A Step-by-Step Protocol for Quantum Chemical Analysis

The following protocol outlines a self-validating workflow for the theoretical investigation of 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives.

-

Molecular Structure Construction:

-

Build the 3D structures of both the thiol and thione tautomers using molecular modeling software such as GaussView.[1]

-

-

Geometry Optimization:

-

For each tautomer, perform a geometry optimization using a selected DFT method (e.g., B3LYP/6-311G(d,p)).[1] This step identifies the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Property Calculations (Frontier Molecular Orbitals and Molecular Electrostatic Potential):

Caption: A typical workflow for the quantum chemical analysis of 1,2,4-triazole derivatives.

Key Molecular Properties and Their Implications

Tautomeric Stability

Theoretical calculations have shown that for many 1,2,4-triazole-3-thiol derivatives, the thione tautomer is energetically more favorable than the thiol form in the gas phase.[4] However, the relative stability can be influenced by solvent effects, with polar protic solvents potentially favoring the thiol tautomer.[5]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in understanding the chemical reactivity and kinetic stability of a molecule.[8][9]

-

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a greater tendency for electron donation.[8]

-

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a greater propensity for electron acceptance.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity.[8][10]

For thiophene-triazole systems, the HOMO is often localized on the electron-rich thiophene ring, while the LUMO may be distributed across the triazole moiety.[8][11] This separation of frontier orbitals can facilitate intramolecular charge transfer, a property relevant to the design of optoelectronic materials.[12][13]

| Derivative | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 4-amino-5-phenyl-2H-1,2,4-triazole-3-thione | DFT/B3LYP | - | - | 3.86 | [1] |

| 5-(1H-1,2,4-triazol-1-yl)-2-thiophenecarboxylic acid | DFT/B3LYP | - | - | ~3.1 | [11] |

| 5-(1H-1,2,4-triazol-1-yl)-2-thiophenecarboxylic acid | DFT/B3LYP | - | - | 3.13 | [14] |

| Thiophene-1,2,3-triazole co-oligomer (3-thienyl derivative) | Experimental | - | - | 4.04 | [12] |

Note: Direct comparison of energy gaps from different studies should be done with caution due to variations in computational methods and basis sets.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[7][11] In 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, the regions of negative potential (electron-rich) are typically located around the nitrogen and sulfur atoms, making them susceptible to electrophilic attack. Conversely, regions of positive potential (electron-deficient) are often found around the hydrogen atoms.

Caption: Conceptual representation of a Molecular Electrostatic Potential (MEP) map.

Applications in Drug Development and Materials Science

The insights gained from quantum chemical studies of 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives have significant implications for various applications.

Antimicrobial Drug Design

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal agents like fluconazole.[3] Molecular docking studies, guided by quantum chemical calculations, can predict the binding affinity and interaction modes of these derivatives with microbial protein targets.[15][16][17] For instance, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the thiol group can coordinate with metal ions in the active site of metalloenzymes.[17]

| Compound Reference | Target Protein (PDB ID) | Target Organism | Docking Score (kcal/mol) |

| Compound 1e | Penicillin-Binding Protein (1AJ0) | Staphylococcus aureus | -8.5 |

| Compound 2e | Dihydropteroate Synthase (1JIJ) | Escherichia coli | -9.1 |

| Compound 2e | Lanosterol 14-alpha Demethylase | Candida albicans | -9.5 |

Table adapted from a comparative guide on molecular docking of 1,2,4-triazole-3-thiol derivatives.[15]

Corrosion Inhibition

Triazole derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[18][19] Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier.[19][20] Quantum chemical parameters, such as HOMO and LUMO energies, can be correlated with their inhibition efficiency.[21] Molecules with high HOMO energies and low LUMO energies are generally good corrosion inhibitors, as they can readily donate and accept electrons to and from the metal surface, facilitating strong adsorption.[8] The presence of sulfur and nitrogen atoms in the 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol structure provides multiple active centers for coordination with metal surfaces.[18][20]

Conclusion

Quantum chemical studies provide a powerful lens through which to examine the intricate structure-property relationships of 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives. By leveraging computational methodologies like DFT, researchers can gain a deeper understanding of their tautomeric behavior, electronic properties, and reactivity. These theoretical insights, when coupled with experimental data, are invaluable for the rational design of novel therapeutic agents and advanced materials.

References

- A Comparative Guide to the Molecular Docking of 1,2,4-Triazole-3-thiol Derivatives. Benchchem.

- Quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives. Benchchem.

- Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. PMC.

- Based Corrosion Inhibitors: 4,5-diethyl- 4H-1,2,4-triazole-3-thiol versus Benzotriazole. Benchchem.

- DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione.

- HOMO–LUMO energy level diagram for thiophene–triazole co-oligomers 5 , 6 , 10 – 14. ResearchGate.

- Insights into Corrosion Inhibition Behavior of a 5-Mercapto-1, 2, 4-triazole Derivative for Mild Steel in Hydrochloric Acid Solution: Experimental and DFT Studies. MDPI.

- Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H- 1,2,4-Triazole-3-Thiol Derivatives. Journal of Pharmaceutical Negative Results.

- Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.

- Novel 1,2,4-triazolethiol–thiophen Hybrids: Facile Synthesis, Characterization, ADMET Prediction and Molecular Docking: Polycyclic Aromatic Compounds. Taylor & Francis.

- Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one. Arabian Journal of Chemistry.

- An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives.

- Triazoles as a class of multifunctional corrosion inhibitors. Review. Part V. 1Н-1,2,4-Triazole and its derivatives. Copper and.

- Comparison of the corrosion inhibition efficiency of different triazole derivatives. Benchchem.

- Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent.

- Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Publishing.

- Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety. MDPI.

- Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. PMC.

- Synthesis of Unsymmetrically Condensed Benzo- and Thienotriazologermoles. PMC - NIH.

- (PDF) Quantum Chemical and Spectroscopic Characterization of a Triazole Thiophene Derivative: Insights from DFT and TD-DFT Studies. ResearchGate.

- Theoretical insights into the optoelectronic and charge-transfer characteristics of 5-(1H-1,2,4-triazol-1-yl)-2-thiophenecarboxylic acid. ResearchGate.

- Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol.

- docking studies of 1,2,4-triazoles. ISRES.

- (PDF) Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol.

- Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives.

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press.

- Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica.

- Synthesis and Theoretical Characterization of 4-(p-tollyl)-5- (thiophen-2-yl)-2,4-dihydro-3H-1. DergiPark.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. tandfonline.com [tandfonline.com]

- 5. DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one - Arabian Journal of Chemistry [arabjchem.org]

- 7. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]

- 8. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Unsymmetrically Condensed Benzo- and Thienotriazologermoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. isres.org [isres.org]

- 18. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Insights into Corrosion Inhibition Behavior of a 5-Mercapto-1, 2, 4-triazole Derivative for Mild Steel in Hydrochloric Acid Solution: Experimental and DFT Studies [mdpi.com]

The Privileged Scaffold: Discovery, Synthesis, and Therapeutic Evolution of 1,2,4-Triazole-3-Thiol Compounds

Executive Summary

As medicinal chemistry shifts toward highly functionalized, multi-target ligands, the 1,2,4-triazole-3-thiol core has emerged as a "privileged scaffold." Characterized by its profound chemical stability, high polarity, and unique tautomeric properties, this five-membered nitrogen-rich heterocycle serves as the backbone for numerous FDA-approved drugs and experimental therapeutics. This whitepaper provides an in-depth technical analysis of the discovery, mechanistic rationale, and modern synthetic protocols of 1,2,4-triazole-3-thiol compounds, designed specifically for drug development professionals and synthetic chemists.

Historical Context and Discovery

The exploration of nitrogen-based heterocycles began in 1818 when Luigi Brugnatelli isolated the first heterocyclic compounds[1]. However, the specific history of the 1,2,4-triazole class was formally initiated in 1885 by J.A. Bladin, who synthesized the first derivatives and coined the term "triazole"[1].

Historically, early synthetic approaches relied on the Pellizzari reaction (heating amides with acyl hydrazides) and the Einhorn-Brunner reaction (condensation of hydrazines with diacylamines)[2]. It was not until the mid-20th century that researchers recognized the pharmacological goldmine of appending a thiol/thione group to the 3-position of the triazole ring. This modification dramatically enhanced the scaffold's ability to form hydrogen bonds and coordinate with metal ions, pivoting the molecule from a simple agricultural fungicide precursor into a versatile pharmaceutical agent[3].

Structural Dynamics & Mechanistic Rationale

The pharmacological success of 1,2,4-triazole-3-thiols is rooted in their thione-thiol tautomerism . In physiological environments, these compounds exist in an equilibrium between the 1,2,4-triazole-3-thione (C=S) and the 1,2,4-triazole-3-thiol (C–SH) forms.

From a drug design perspective, this tautomerism acts as a molecular chameleon:

-

Hydrogen Bonding: The nitrogen atoms act as potent hydrogen-bond acceptors, improving aqueous solubility and target affinity[3].

-

Metal Chelation: The thiolate anion is a highly effective Lewis base. In the fight against antimicrobial resistance, 1,2,4-triazole-3-thione derivatives act as competitive inhibitors of Metallo-β-Lactamases (MBLs) by directly coordinating with the active site zinc ions (Zn1 and Zn2), displacing the bridging water molecule essential for antibiotic hydrolysis[4].

Mechanism of Metallo-β-Lactamase inhibition by triazole-3-thiols.

Modern Synthetic Methodologies: A Self-Validating Protocol

Experimental Protocol: Synthesis of 1,2,4-Triazole-3-Thiols via PPE

Step 1: Reagent Mixing

-

Action: Combine the target carboxylic acid (8.2 mmol) and thiosemicarbazide (8.2 mmol) in a reaction vessel.

-

Causality: Strict equimolar stoichiometry is critical here to prevent the formation of unreacted byproducts that complicate downstream purification and lower the overall yield.

Step 2: Solvent Addition

-

Action: Suspend the mixture in 6 mL of Chloroform and stir for 5 minutes at room temperature.

-

Causality: Chloroform is selected as an aprotic solvent. It effectively solubilizes the intermediate acylation products without participating in competing nucleophilic side reactions.

Step 3: PPE-Catalyzed Acylation

-

Action: Add 1.5 g of Polyphosphate Ester (PPE). Stir the reaction mixture at 64 °C for 3 hours.

-

Causality: PPE serves as a mild, highly efficient dehydrating agent. It activates the carboxylic acid, driving the dehydration necessary for the acylation of the thiosemicarbazide, pushing the equilibrium entirely toward the intermediate[5].

Step 4: Alkaline Cyclodehydration

-

Action: Treat the acylated intermediate with an aqueous KOH solution at 90 °C for 4 hours.

-

Causality: The alkaline environment deprotonates the intermediate, increasing the nucleophilicity of the nitrogen atom. This forces an intramolecular attack on the carbonyl carbon, effectively closing the 5-membered triazole ring[5].

Step 5: Acidification and Isolation

-

Action: Cool the mixture to room temperature and acidify with HCl to a precise pH of ~6. Filter and wash the precipitate with a 90:10 water/methanol mixture.

-

Causality: Lowering the pH neutralizes the potassium thiolate salt formed during the alkaline step. Halting exactly at pH 6 ensures the neutral 1,2,4-triazole-3-thiol precipitates selectively, preventing the acid-catalyzed ring opening that can occur at highly acidic pH levels[5].

System Validation Checkpoint: The successful formation of the triazole ring must be validated via ¹H NMR. The disappearance of the thiosemicarbazide N-H protons and the appearance of a distinct broad singlet around δ 13.0–14.0 ppm (indicative of the -SH proton in tautomeric equilibrium) confirms successful cyclization[6].

Synthetic workflow of 1,2,4-triazole-3-thiols via PPE catalysis.

Biological Activity and Therapeutic Applications

The 1,2,4-triazole-3-thiol core is not a single-target entity; its electronic distribution allows it to interface with diverse biological pathways.

-

Anticancer Efficacy: Recent studies have demonstrated that hybrid compounds, such as 5-((4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol, exhibit profound antitumor activity against breast cancer cells (MCF-7)[7]. The mechanism often involves the inhibition of STAT3 signaling pathways, where the triazole core acts as a rigid spacer that optimally positions functional groups into the protein's binding pocket[8].

-

Antioxidant Properties: Derivatives like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) are potent free radical scavengers. Density Functional Theory (DFT) calculations confirm that the flexibility of the hydrogen atoms within the NH and NH2 groups allows them to neutralize DPPH• and ABTS•+ radicals via a direct Hydrogen Atom Transfer (HAT) mechanism[9].

-

Antimicrobial & Antifungal: By mimicking the spatial arrangement of natural substrates, triazole-3-thiols disrupt ergosterol biosynthesis in fungi (e.g., C. albicans) and inhibit DNA synthesis in protozoa (e.g., G. intestinalis)[10].

Quantitative Efficacy Data

The table below synthesizes the in vitro efficacy of leading 1,2,4-triazole-3-thiol derivatives across various therapeutic domains, establishing a baseline for future structure-activity relationship (SAR) optimizations.

| Compound / Derivative | Target / Disease Area | Key Metric (IC50 / MIC) | Primary Mechanism of Action |

| Compound 32b (Metronidazole hybrid) | G. intestinalis (Parasitic) | IC50 = 0.76 µmol/L | DNA disruption / Oxidative stress[10] |

| Imidazo[2,1-c][1,2,4]triazole-3-thiol | C. albicans (Fungal) | MIC = 30.9 μM | Ergosterol synthesis inhibition[10] |

| AT (4-amino-5-phenyl derivative) | Oxidative Stress | IC50 = 1.3 × 10⁻³ M | DPPH radical scavenging via HAT[9] |

| Triazole-3-thione CP derivatives | Antimicrobial Resistance | Competitive Inhibition | Zinc chelation in Metallo-β-Lactamases[4] |

References

-

Synthesis and Bioactivity of 1,2,4-Triazoles Source: TIJER - International Research Journal URL:[Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives Source: SciSpace URL:[Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester Source: Molecules (MDPI) / PMC URL:[Link]

-

Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases Source: Pharmaceuticals (MDPI) / PMC URL:[Link]

-

Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches Source: ACS Omega URL:[Link]

-

Current research trends of 1,2,4-triazole derivatives biological activity Source: Zaporizhzhia State Medical University Journal URL:[Link]

-

A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives Source: Research Journal of Pharmacy and Technology URL:[Link]

Sources

- 1. tijer.org [tijer.org]

- 2. scispace.com [scispace.com]

- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Current research trends of 1,2,4-triazole derivatives biological activity (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rjptonline.org [rjptonline.org]

Harnessing the Therapeutic Potential of Thienyl-Triazole Scaffolds: A Guide to Biological Activity Evaluation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of escalating multidrug resistance and the demand for more efficacious therapeutic agents has catalyzed the exploration of novel chemical scaffolds in medicinal chemistry. Among these, heterocyclic compounds integrating thienyl and triazole moieties have emerged as a particularly promising class. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by novel thienyl-triazole compounds, including their antimicrobial, anticancer, and anti-inflammatory potential. We delve into the underlying mechanisms of action, structure-activity relationships, and provide detailed, field-proven protocols for their synthesis and biological evaluation. This document is intended to serve as a foundational resource for researchers and drug development professionals dedicated to advancing the next generation of therapeutics.

Introduction: The Imperative for Novel Heterocyclic Compounds

Heterocyclic structures are cornerstones of pharmaceutical development, forming the core of numerous approved drugs.[1][2][3] The 1,2,4-triazole ring, in particular, is a privileged pharmacophore found in a wide array of therapeutic agents, including potent antifungal (e.g., Fluconazole) and anticancer (e.g., Letrozole) drugs.[3][4][5] Its utility stems from its metabolic stability and its capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets.[3][6]

Simultaneously, the thiophene nucleus, an aromatic five-membered ring containing sulfur, is a well-established bioisostere of the phenyl ring and is integral to many biologically active compounds.[4][7] The fusion of these two powerful pharmacophores into a single thienyl-triazole scaffold creates a unique chemical entity with a rich three-dimensional structure, ripe for exploration. The urgent need for new anti-infective agents to combat multidrug-resistant microorganisms and for more targeted, less toxic anticancer and anti-inflammatory drugs makes this class of compounds a critical area of investigation.[4][5]

The Thienyl-Triazole Scaffold: A Nexus of Biological Activity

The combination of the electron-rich thiophene ring and the versatile triazole system gives rise to compounds with a broad spectrum of pharmacological properties. This synergistic potential is rooted in the ability of the hybrid structure to interact with multiple biological targets, a concept central to the development of multi-target drugs.[1][2]

Antimicrobial Activity

Thienyl-triazole derivatives have demonstrated significant activity against a range of pathogens, including Gram-positive and Gram-negative bacteria and pathogenic fungi.[4]

-

Antibacterial Action: Certain compounds have shown marked broad-spectrum antibacterial activity, while others display high potency specifically against Gram-positive bacteria.[4] The mechanism often involves the disruption of essential cellular processes in the pathogen.

-

Antifungal Action: The triazole moiety is renowned for its antifungal properties, primarily through the inhibition of cytochrome P-450-dependent 14α-sterol demethylase (CYP51).[8][9] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Its inhibition leads to membrane disruption and fungal cell death.[9] Novel thienyl-triazoles have shown excellent in vitro activities against common and resistant fungal strains like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[4][10]

Anticancer Activity

The anticancer potential of thienyl-triazoles is a rapidly expanding field of research. These compounds have been shown to exhibit cytotoxicity against various human tumor cell lines, including lung, breast, and prostate cancer.[1][11][12]

-

Mechanisms of Action: The primary mechanisms involve the induction of apoptosis (programmed cell death) and cell cycle arrest, which prevent the proliferation of cancer cells.[6][11] Some derivatives have been found to inhibit microtubule assembly, a process essential for cell division, mirroring the action of established chemotherapy agents.[11]

-

Structure-Activity Relationship (SAR): Research indicates that the nature and position of substituents on the scaffold are critical for anticancer efficacy. For instance, the presence of specific halogen groups, such as bromo substituents, has been shown to be essential for potent activity in certain series of compounds.[11]

Anti-inflammatory Activity

Chronic inflammation is linked to a multitude of diseases. Thienyl-triazole derivatives have emerged as promising anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes.[13][14]

-

COX Inhibition: The COX enzymes (COX-1 and COX-2) are key to the biosynthesis of prostaglandins, which are mediators of inflammation.[13] Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Certain thienyl-triazole compounds have demonstrated potent and, in some cases, selective COX-2 inhibition, which is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[14] Some derivatives have shown anti-inflammatory properties stronger than or comparable to standard drugs like ibuprofen and diclofenac.[13]

Experimental Evaluation: Protocols and Methodologies

The translation of a novel compound from synthesis to a potential therapeutic requires rigorous and reproducible biological evaluation. The following section provides self-validating, step-by-step protocols for key in vitro assays.

General Synthesis Workflow for Thienyl-Triazole Derivatives

The synthesis of these compounds often follows a multi-step pathway. The causality behind this workflow is to build the core heterocyclic systems sequentially, starting from commercially available materials.

Caption: Generalized synthetic workflow for thienyl-triazole-thione derivatives.

Protocol: In Vitro Antibacterial Screening (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This method is preferred over disc diffusion for quantitative data as it provides a specific concentration value.

Objective: To quantify the antibacterial efficacy of novel thienyl-triazole compounds.

Materials:

-

96-well microtiter plates (sterile)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth and solvent)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation: Prepare a stock solution of each test compound. Perform serial two-fold dilutions in MHB directly in the 96-well plates to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Each well should contain 50 µL of the diluted compound.

-

Inoculation: Dilute the standardized bacterial suspension so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL upon addition of 50 µL of inoculum.

-

Controls: Include wells for a positive control (broth + inoculum + standard antibiotic), a negative/sterility control (broth only), and a growth control (broth + inoculum + solvent). The growth control is critical to ensure the solvent (e.g., DMSO) does not inhibit bacterial growth at the concentration used.

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration that shows no turbidity (visible growth). This can be confirmed by reading the optical density (OD) at 600 nm with a microplate reader. The MIC is the well with the lowest compound concentration where the OD is comparable to the negative control.

Protocol: In Vitro Anticancer Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Objective: To determine the cytotoxic effect (IC50 value) of thienyl-triazole compounds on cancer cell lines.

Caption: Experimental workflow for the MTT cell viability assay.

Procedure:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer[11]) into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the thienyl-triazole compounds. Include a vehicle control (cells treated with solvent only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the cells with the compounds for a specified duration (typically 48 or 72 hours).

-

MTT Reagent Addition: After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 2-4 hours. The incubation time is critical and should be optimized for the cell line to allow for sufficient formazan crystal development without causing cytotoxicity from the MTT itself.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the purple formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Synthesis: A Comparative Overview

To provide a clear perspective on the potential of this scaffold, the following table summarizes representative biological activity data for novel thienyl-triazole and related triazole compounds from various studies.

| Compound Class | Biological Activity | Target/Cell Line | Potency (MIC or IC50 in µM) | Reference Drug | Ref. |

| Thienyl-1,2,4-triazole | Antibacterial | S. aureus | Varies by derivative | Ampicillin | [4] |

| Thienyl-1,2,4-triazole | Antibacterial | E. coli | Varies by derivative | Ampicillin | [4] |

| 1,2,3-Triazole-Dithiocarbamate | Anticancer | MGC-803 (Gastric) | 0.73 - 11.61 | - | [1] |

| 1,2,3-Triazole-Dithiocarbamate | Anticancer | MCF-7 (Breast) | 0.49 - 12.45 | - | [1] |

| 1,2,3-Triazole-Pyridine | Anticancer | A549 (Lung) | 1.02 - 1.15 | E7010 (1.62) | [11] |

| Thienyl-Triazole Hybrid | Antifungal | C. albicans | 0.0625 µg/mL* | Fluconazole | [10] |

| Triazole-Furoxan Hybrid | Anti-inflammatory | COX-2 Enzyme | 0.045 | Celecoxib (0.063) | [14] |

Note: Potency for antifungal agent converted from µg/mL to µM would depend on the specific molecular weight of the compound.

Mechanistic Insights: Visualizing a Potential Anticancer Pathway

To illustrate a potential mechanism of action, the following diagram depicts the intrinsic apoptosis pathway, which can be activated by cytotoxic compounds leading to cancer cell death.

Caption: Intrinsic apoptosis pathway potentially induced by a thienyl-triazole compound.

Conclusion and Future Perspectives

The thienyl-triazole scaffold represents a highly versatile and promising framework for the development of novel therapeutic agents. The diverse biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects, underscore its significance in modern medicinal chemistry. The evidence strongly suggests that by modulating substituents on the thienyl and triazole rings, it is possible to fine-tune the pharmacological profile of these compounds, enhancing their potency and selectivity for specific biological targets.

Future research should focus on expanding the chemical diversity of thienyl-triazole libraries, conducting comprehensive in vivo studies to validate the in vitro findings, and elucidating precise mechanisms of action through advanced molecular biology and computational docking studies. The development of structure-activity relationships will be paramount in guiding the rational design of next-generation candidates with improved efficacy and safety profiles, paving the way for their potential clinical application.

References

-

El-Sabbagh, O. I., Baraka, M. M., Ibrahim, S. M., Pannecouque, C., & Rashad, A. E. (2009). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 14(11), 4377–4393. [Link]

-

Sharma, D., & Narasimhan, B. (2023). Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship. Current Organic Synthesis, 20(10), 1106-1132. [Link]

-

Yang, S. H., Zhai, Z. W., & Zhang, S. W. (2014). Synthesis, Structure and Biological Activities of Novel Triazole Compounds Containing Ester Group. Asian Journal of Chemistry, 26(3), 857-861. [Link]

-

Fan, Z., Li, Y., & Li, X. (2014). Syntheses and Biological Activities of Novel Triazole Compounds. Chinese Journal of Organic Chemistry, 34(3), 569-575. [Link]

-

Li, W. T., Chen, J., & Wang, B. (2021). 1,2,3-Triazole-Containing Compounds as Anti-Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure-Activity Relationship. Frontiers in Pharmacology, 12, 661173. [Link]

-

Abdelgawad, M. A., & Al-Sanea, M. M. (2022). Synthesis and anticancer activity of some thiophene, thienyl-thiazole and thienyl-benzofuran analogues. Journal of the Iranian Chemical Society, 19(10), 4247-4258. [Link]

-

El-Gazzar, M. G., & Al-Harbi, N. O. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7208. [Link]

-

Unknown. (2021). triazole as anti-inflammatory agent: a short review. Journal of Emerging Technologies and Innovative Research. [Link]

-

Sun, Q., Wang, Q., & Liu, D. (2004). Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. Molecules, 9(11), 913-922. [Link]

-

Sahu, J. K., Ganguly, S., & Kaushik, A. (2013). Antimicrobial Screening of Some Newly Synthesized Triazoles. Der Pharmacia Lettre, 5(3), 244-252. [Link]

-

Küçükgüzel, I., Tatar, E., & Küçükgüzel, Ş. G. (2008). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Letters in Drug Design & Discovery, 5(8), 585-592. [Link]

-

Bretschneider, T., et al. (2007). Structure-activity relationship development of dihaloaryl triazole compounds as insecticides and acaricides. 1. Phenyl thiophen-2-yl triazoles. Journal of Agricultural and Food Chemistry, 55(22), 9144-9156. [Link]

-

Sharma, D., & Narasimhan, B. (2023). Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship. Current Organic Synthesis, 20(10), 1106-1132. [Link]

-

Patel, T., & Parmar, P. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 70-76. [Link]

-

Uddin, M. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888223. [Link]

-

Perković, I., et al. (2023). Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. Molecules, 28(19), 6886. [Link]

-

Bîcu, E., & Vlase, L. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(10), 1385. [Link]

-

Zhang, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1599. [Link]

-

M'Kadmi, C., et al. (2007). Synthesis and pharmacological in vitro and in vivo evaluations of novel triazole derivatives as ligands of the ghrelin receptor. 1. Journal of Medicinal Chemistry, 50(8), 1779-1794. [Link]

-

Wujec, M., & Paneth, A. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(6), 36. [Link]

-

Kumar, A., & Singh, S. (2012). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 4(3), 1083-1090. [Link]

-

Li, W. T., Chen, J., & Wang, B. (2021). 1,2,3-Triazole-Containing Compounds as Anti-Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure-Activity Relationship. Frontiers in Pharmacology, 12, 661173. [Link]

-

Bretschneider, T., et al. (2007). Structure-Activity Relationship Development of Dihaloaryl Triazole Compounds as Insecticides and Acaricides. 1. Phenyl Thiophen-2-yl Triazoles. Journal of Agricultural and Food Chemistry, 55(22), 9144-9156. [Link]

-

Unknown. (2023). Thiazole Ring- The Antimicrobial, Anti-Inflammatory, and Anticancer Active Scaffold. Arabian Journal of Chemistry. [Link]

-

Singh, P., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry, 17, 2236-2247. [Link]

-

Dreier, A., et al. (2024). In vitro and in vivo investigation of a thyroid hormone system-specific interaction with triazoles. Archives of Toxicology. [Link]

-

Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. [Link]

-

Wang, C., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3418. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 4. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jetir.org [jetir.org]

- 14. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives [mdpi.com]

The 1,2,4-Triazole Scaffold in Medicinal Chemistry: Structural Profiling, Synthetic Workflows, and Therapeutic Applications

Executive Summary

The 1,2,4-triazole nucleus—a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms—has emerged as a "privileged scaffold" in modern medicinal chemistry[1]. Characterized by its unique metabolic stability, robust hydrogen-bonding capacity, and favorable pharmacokinetic profile, the 1,2,4-triazole ring is currently featured in over 15 FDA-approved therapeutics and more than 50 active clinical candidates[2]. This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic pathways, and self-validating synthetic protocols associated with 1,2,4-triazole derivatives, offering a comprehensive resource for drug development professionals.

Structural & Physicochemical Profiling

The strategic incorporation of the 1,2,4-triazole ring into drug candidates is driven by specific, highly desirable physicochemical properties:

-

Metabolic Stability: The electron-deficient nature of the 1,2,4-triazole ring makes it highly resistant to oxidative cleavage and enzymatic degradation in vivo, significantly extending the half-life of the parent drug[1],[3].

-

Hydrogen Bonding Dynamics: The three nitrogen atoms act as potent hydrogen bond acceptors, while the NH group (present in tautomeric forms) serves as a hydrogen bond donor. This dual capability facilitates strong, directional non-covalent interactions with target enzymes and receptors[3],[4].

-

Bioisosterism: Medicinal chemists frequently deploy 1,2,4-triazoles as bioisosteres for amides, esters, and carboxylic acids. This substitution often improves aqueous solubility and membrane permeability while avoiding the rapid hydrolysis typically associated with ester linkages[1].

Pharmacological Landscape & FDA-Approved Therapeutics

The versatility of the 1,2,4-triazole scaffold is reflected in its broad-spectrum biological activities, which include antifungal, antiviral, anticancer, and anticonvulsant properties[5],[6].

Table 1: FDA-Approved 1,2,4-Triazole Therapeutics

| Drug Name | Therapeutic Area | Primary Target / Mechanism | Clinical Indication |

| Fluconazole | Antifungal | CYP51A1 (Lanosterol 14α-demethylase) | Invasive candidiasis, cryptococcal meningitis[4] |

| Ribavirin | Antiviral | IMP Dehydrogenase / Viral RNA polymerase | Hepatitis C, Respiratory Syncytial Virus (RSV)[3] |

| Letrozole | Anticancer | Aromatase (CYP19A1) | Hormone-receptor-positive breast cancer[7] |

| Doravirine | Antiviral | HIV-1 Reverse Transcriptase (NNRTI) | HIV-1 infection (Approved 2018)[2] |

| Rufinamide | Anticonvulsant | Voltage-gated sodium channels | Lennox-Gastaut syndrome (Pediatric epilepsy)[7] |

Quantitative Biological Evaluation of Novel Derivatives

Recent literature highlights the ongoing optimization of 1,2,4-triazole hybrids. Table 2 summarizes the quantitative efficacy of newly synthesized derivatives compared to standard therapies.

Table 2: Quantitative Data of Emerging 1,2,4-Triazole Derivatives